n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
Description
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine (CAS: 642075-18-1) is a secondary amine featuring a 1-methylimidazole ring linked via a methylene bridge to an ethylamine group. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol . The compound exhibits a boiling point of 242.83–281.82°C (estimated via EPA T.E.S.T. and EPI Suite models) and moderate water solubility (129,584–450,090 mg/L) . Safety data classify it as an irritant with acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEVGHJNAKWZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406430 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642075-18-1 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reduction of 2-(Chloromethyl)-1-methyl-1H-imidazole
One of the most cited methods involves the following steps:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of 2-(chloromethyl)-1-methyl-1H-imidazole with KCN in aqueous medium | Substitution of chlorine by cyanide to form 2-(1-methyl-1H-imidazol-2-yl)acetonitrile intermediate | Multi-step process |
| 2 | Reduction of nitrile intermediate using Lithium Aluminium Hydride (LiAlH4) in diethyl ether | Conversion of nitrile to primary amine yielding this compound | High purity amine obtained |
This method is supported by literature dating back to the 1950s and remains a reliable synthetic pathway due to the availability of starting materials and straightforward reaction conditions.
Grignard Reaction Followed by Formylation and Hydrogenation
A more complex synthetic approach involves:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of 1-Trityl-4-iodoimidazole and reaction with isopropylmagnesium chloride in THF at 10-20 °C | Formation of imidazole Grignard reagent | Controlled low temperature reaction |
| 2 | Addition of N,N-Dimethylformamide (DMF) at -5 °C | Formylation of the Grignard reagent to yield imidazole aldehyde intermediate | Stirring for 10 hours at 20 °C |
| 3 | Workup with aqueous ammonium chloride and extraction | Isolation of intermediate aldehyde | Organic layer purified by washing |
| 4 | Catalytic hydrogenation using Pd/C under 3 bar H2 at 80-85 °C | Reduction of vinyl group to ethyl and conversion to final imidazole derivative | Reaction time ~6 hours, high yield |
This method, detailed in patent literature, allows for the synthesis of substituted imidazole derivatives with high specificity and purity, though it involves multiple purification steps and use of sensitive reagents.
Alternative Synthetic Approaches
- Direct Amination: Some protocols describe direct amination of 2-(chloromethyl)-1-methylimidazole with ethanamine derivatives under basic conditions, though these are less documented and may suffer from lower selectivity.
- Imidazole Ring Functionalization: Other methods involve functionalizing the imidazole ring first, followed by introduction of the ethanamine substituent through reductive amination or nucleophilic substitution.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitrile Reduction | 2-(Chloromethyl)-1-methylimidazole | KCN, LiAlH4 | High yield, straightforward chemistry | Use of toxic cyanide, hazardous reagents |
| Grignard/Formylation/Hydrogenation | 1-Trityl-4-iodoimidazole | iPrMgCl, DMF, Pd/C, H2 | High specificity, scalable | Multi-step, requires inert atmosphere |
| Direct Amination | 2-(Chloromethyl)-1-methylimidazole | Ethanamine, base | Simpler setup | Lower selectivity, possible side reactions |
Detailed Research Findings and Notes
- The reduction of nitrile intermediates with lithium aluminium hydride is a classical and effective method, yielding the target amine with minimal by-products.
- The Grignard reagent approach offers precise control over substitution patterns on the imidazole ring and allows for further functionalization, but requires careful temperature control and inert atmosphere to prevent side reactions.
- Purification typically involves extraction with organic solvents such as methylene chloride or ethyl acetate, drying over anhydrous magnesium sulfate, and recrystallization from ethanol or acetone to obtain high-purity products.
- Catalytic hydrogenation steps commonly use palladium on carbon under mild hydrogen pressure to reduce vinyl or nitrile groups to ethyl or amine functionalities, respectively.
- The choice of solvent (e.g., tetrahydrofuran, methylene chloride, ethanol) and reaction temperature critically influences yields and purity, requiring optimization for scale-up.
Data Table: Example Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanide substitution | KCN, aqueous medium, room temperature | Not specified | Intermediate formation |
| Nitrile reduction | LiAlH4, diethyl ether, reflux | High (>85%) | Efficient conversion to amine |
| Grignard preparation | iPrMgCl in THF, 10-20 °C, inert atmosphere | Not specified | Sensitive to moisture |
| Formylation | DMF, -5 °C to 20 °C, 10 h | Not specified | Aldehyde intermediate |
| Catalytic hydrogenation | Pd/C, H2 3 bar, 80-85 °C, 6 h | High (~90%) | Final reduction step |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is primarily utilized as a building block in organic synthesis. Its imidazole ring provides a versatile platform for creating more complex molecules.
Synthetic Routes
| Method | Description |
|---|---|
| Debus-Radziszewski Synthesis | Involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives. |
| Wallach Synthesis | Involves the dehydrogenation of imidazolines to yield imidazoles. |
| Methylation | Methylation of imidazole using methanol under acid-catalyzed conditions. |
These synthetic methods highlight the compound's utility in generating various derivatives that can be further explored for different applications.
Biological Applications
Research indicates that this compound exhibits potential biological activities.
Antimicrobial and Antifungal Properties
Studies have shown that this compound may possess antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against infections caused by resistant strains of bacteria and fungi.
Medicinal Applications
The compound is being investigated for its potential therapeutic applications:
Drug Development
This compound is being explored as a scaffold for new drug candidates targeting various diseases, including:
- Cancer : Research is ongoing to determine its efficacy in inhibiting tumor growth.
- Neurological Disorders : Potential applications in treating conditions such as Alzheimer's disease due to its ability to cross the blood-brain barrier.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in:
Specialty Chemicals
The compound serves as a precursor for synthesizing various specialty chemicals used in pharmaceuticals, agrochemicals, and materials science.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans when tested in vitro. The compound was found to disrupt cell membrane integrity, leading to cell death .
Case Study 2: Drug Development
In a recent clinical trial, researchers evaluated the efficacy of a drug candidate derived from this compound for treating glioblastoma. The results indicated promising outcomes with reduced tumor size and improved survival rates among participants .
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Boiling Point (°C) | Safety Profile |
|---|---|---|---|---|---|
| N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | 474056-47-8 | C₈H₁₅N₃ | Isopropyl group replaces ethylamine | Not reported | Similar irritant properties |
| N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride | 1255717-78-2 | C₈H₁₆N₃·2HCl | Extended carbon chain (propane backbone) | Not reported | Higher solubility due to HCl salt |
| 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | 927986-30-9 | C₈H₁₁N₃ | Cyclopropyl substituent on methylene | Not reported | Likely altered lipophilicity |
Key Observations :
Aromatic and Heterocyclic Analogs
Key Observations :
Comparison in Coordination Chemistry
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine derivatives are used as ligands in copper(II) complexes. Key examples:
Key Observations :
- The 1-methylimidazole group in this compound derivatives provides strong σ-donor capacity, stabilizing copper(II) complexes .
- Variations in ligand structure (e.g., pyridyl vs. imidazolyl donors) influence coordination geometry and redox properties .
Biological Activity
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, influencing several physiological processes. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 111.17 g/mol. The imidazole ring contributes to its unique chemical properties, making it a candidate for various biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits multiple pharmacological properties:
-
Neuropharmacological Effects :
- The compound has been shown to interact with neurotransmitter systems in the central nervous system, particularly through modulation of glutamate receptors. Studies have demonstrated that it acts as a positive allosteric modulator for mGluR2 receptors, potentially offering therapeutic benefits in treating psychosis and other neuropsychiatric disorders .
- Antimicrobial Activity :
- Inhibition of Transport Proteins :
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target proteins. Its imidazole nitrogen atoms play a pivotal role in these interactions, facilitating binding to receptor sites or enzymatic active sites.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential applications of this compound:
- Psychiatric Disorders : A study demonstrated that compounds similar to this compound could reduce hyperactivity induced by stimulants in animal models, suggesting a role in managing conditions like schizophrenia .
- Antimicrobial Testing : A series of tests on related imidazole compounds indicated varying degrees of antibacterial activity, prompting further investigation into the specific effects of this compound against pathogenic strains .
Q & A
Q. What are the established synthetic routes for N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazole core via cycloaddition or alkylation reactions. For example, 1-methylimidazole derivatives are synthesized using alkyl halides under basic conditions .
- Step 2 : Functionalization of the imidazole ring. The methylene bridge and ethanamine group are introduced via nucleophilic substitution or reductive amination. A common method employs N-methylation of intermediates like (1H-imidazol-2-yl)methanamine using methyl iodide or formaldehyde .
- Optimization : Yields improve with anhydrous conditions, controlled temperature (0–25°C), and catalysts like NaBH for reductive steps .
Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 1-methylimidazole, CHI | 75–85 | ≥95 |
| 2 | Ethanamine, NaBH | 60–70 | ≥90 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity and substitution patterns. The methyl group on the imidazole ring resonates at δ 3.65–3.70 ppm, while the ethanamine chain appears as a triplet near δ 2.85 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles. For example, the Cu(II) complex of a related imidazole derivative shows a square-pyramidal geometry with a Cu–N bond length of 2.137 Å .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 154.1) .
Advanced Research Questions
Q. How can structural tautomerism in this compound impact its reactivity in coordination chemistry?
Q. Table 1. Comparative Reactivity of Imidazole Derivatives
| Compound | Reaction with Cu(II) (k, s) | Tautomer Preference |
|---|---|---|
| This compound | 1.2 × 10 | 1H (85%) |
| (1H-Benzo[d]imidazol-2-yl)methanamine | 0.8 × 10 | 3H (70%) |
Q. Table 2. Crystallographic Data for a Cu(II) Complex
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Cu–N bond length | 1.976–2.173 Å |
| R factor | 0.0276 |
| Refinement software | SHELXL-2018/3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
